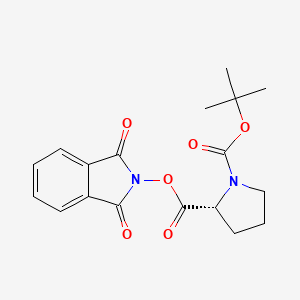![molecular formula C8H5BrN2O B13568371 1-Bromoimidazo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13568371.png)
1-Bromoimidazo[1,5-a]pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromoimidazo[1,5-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its unique chemical structure and versatility, making it valuable in various fields such as medicinal chemistry, materials science, and organic synthesis
Preparation Methods
The synthesis of 1-Bromoimidazo[1,5-a]pyridine-3-carbaldehyde typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method includes the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent . The reaction proceeds through a one-pot tandem cyclization/bromination process, where the cyclization to form the imidazo[1,5-a]pyridine ring is promoted by subsequent bromination . This method is advantageous due to its mild reaction conditions and the absence of a need for a base.
Chemical Reactions Analysis
1-Bromoimidazo[1,5-a]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromoimidazo[1,5-a]pyridine-3-carbaldehyde has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique optical properties make it useful in the development of luminescent materials and optoelectronic devices.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Research: The compound’s derivatives have been studied for their biological activities, including anti-cancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 1-Bromoimidazo[1,5-a]pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine atom can enhance the compound’s binding affinity to its target, while the aldehyde group can participate in covalent bonding with nucleophilic residues in proteins .
Comparison with Similar Compounds
1-Bromoimidazo[1,5-a]pyridine-3-carbaldehyde can be compared with other similar compounds, such as:
3-Bromoimidazo[1,2-a]pyridine: This compound has a similar structure but differs in the position of the nitrogen atom in the imidazo ring.
2-Bromoimidazo[1,5-a]pyridine:
The uniqueness of this compound lies in its specific functional groups and their positions, which contribute to its distinct chemical properties and versatility in various applications.
Properties
IUPAC Name |
1-bromoimidazo[1,5-a]pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-8-6-3-1-2-4-11(6)7(5-12)10-8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRXJPRDXAISOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13568301.png)




![6-Chloro-1-(1,1-dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B13568326.png)
![Ethyl2-oxo-1-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13568329.png)

![1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanaminehydrochloride](/img/structure/B13568340.png)
![3-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]propan-1-aminehydrochloride](/img/structure/B13568344.png)

